Melting Point Differential: 2-(4-Chlorophenylthio)benzaldehyde vs. 2-(Phenylthio)benzaldehyde
The introduction of a para-chloro substituent on the phenylthio group significantly elevates the melting point of the compound, improving its solid-state stability and ease of handling. 2-(4-Chlorophenylthio)benzaldehyde exhibits a melting point range of 71–74°C, whereas the non-halogenated analogue 2-(phenylthio)benzaldehyde melts at approximately 50°C [1]. This 21–24°C increase in melting point reduces the likelihood of handling difficulties associated with low-melting solids and may simplify purification via recrystallization .
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 71–74°C |
| Comparator Or Baseline | 2-(Phenylthio)benzaldehyde: 50°C |
| Quantified Difference | +21–24°C (increase) |
| Conditions | Reported literature and vendor values; standard atmospheric pressure |
Why This Matters
A higher melting point simplifies storage, weighing, and purification workflows, reducing the risk of material degradation or loss during handling.
- [1] 2-(Phenylthio)benzaldehyde. (n.d.). Kuujia. CAS 36943-39-2. View Source
